molecular formula C24H37NO7 B14629302 3-Hydroxynorerythrosuamide CAS No. 58189-27-8

3-Hydroxynorerythrosuamide

Cat. No.: B14629302
CAS No.: 58189-27-8
M. Wt: 451.6 g/mol
InChI Key: YQNVHQBNMDNXCT-XCUNVJOASA-N
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Description

These compounds share a hydroxyamide functional group, which is critical for their reactivity and biological activity. Hydroxyamides are often utilized as intermediates in drug development, particularly in the synthesis of enzyme inhibitors or metal-chelating agents .

Properties

CAS No.

58189-27-8

Molecular Formula

C24H37NO7

Molecular Weight

451.6 g/mol

IUPAC Name

methyl (1R,2S,4aR,4bS,7E,8R,8aS,9R,10aR)-2,9-dihydroxy-1,4a,8-trimethyl-7-[2-[2-(methylamino)ethoxy]-2-oxoethylidene]-10-oxo-2,3,4,4b,5,6,8,8a,9,10a-decahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C24H37NO7/c1-13-14(12-17(27)32-11-10-25-4)6-7-15-18(13)19(28)20(29)21-23(15,2)9-8-16(26)24(21,3)22(30)31-5/h12-13,15-16,18-19,21,25-26,28H,6-11H2,1-5H3/b14-12+/t13-,15-,16-,18-,19+,21+,23+,24-/m0/s1

InChI Key

YQNVHQBNMDNXCT-XCUNVJOASA-N

Isomeric SMILES

C[C@@H]\1[C@H]2[C@H](CC/C1=C\C(=O)OCCNC)[C@]3(CC[C@@H]([C@]([C@@H]3C(=O)[C@@H]2O)(C)C(=O)OC)O)C

Canonical SMILES

CC1C2C(CCC1=CC(=O)OCCNC)C3(CCC(C(C3C(=O)C2O)(C)C(=O)OC)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxynorerythrosuamide typically involves multi-step organic reactions. One common method includes the hydroxylation of norerythrosuamide using specific catalysts and reagents under controlled conditions. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction parameters are optimized for maximum yield and purity. Techniques such as solvent extraction, crystallization, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxynorerythrosuamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered chemical properties.

    Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Hydroxynorerythrosuamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key physicochemical and application-based differences between 3-Hydroxynorerythrosuamide analogs and related compounds:

Compound CAS Number Molecular Formula Molar Mass (g/mol) Primary Uses Safety Considerations
3-Hydroxybutanamide 24311-45-3 C₄H₉NO₂ 103.12 Pharmaceutical intermediate; potential precursor for β-hydroxyamide derivatives. Limited safety data; research-grade handling recommended .
N-Hydroxyoctanamide 7377-03-9 C₈H₁₇NO₂ 159.23 Industrial applications (e.g., surfactants, corrosion inhibitors). General use advised; no specific hazards listed in GHS 1.0 .
N-Hydroxysuccinimide N/A C₄H₅NO₃ 115.09 Peptide synthesis reagent; crosslinking agent in bioconjugation. Not validated for medical use; requires specialized handling in authorized facilities .
Ranitidine Nitroacetamide* N/A C₁₃H₂₀N₄O₃S 312.39 Impurity in ranitidine formulations; monitored for nitrosamine risk. High concern for nitrosamine formation under acidic conditions; regulated in pharmaceuticals .

*Derived from ranitidine-related compounds in .

Key Findings:

Structural Variations: 3-Hydroxybutanamide (C₄H₉NO₂) and N-Hydroxyoctanamide (C₈H₁₇NO₂) differ in alkyl chain length, impacting solubility and lipophilicity. Shorter chains (e.g., C4) may enhance aqueous solubility, while longer chains (e.g., C8) favor lipid membrane interactions . N-Hydroxysuccinimide (C₄H₅NO₃) features a cyclic structure, enabling its role as a reactive intermediate in bioconjugation, unlike linear hydroxyamides .

Safety and Regulatory Profiles :

  • Nitrosamine Risk : Linear hydroxyamides like 3-Hydroxybutanamide may pose nitrosamine formation risks under acidic or high-temperature conditions, similar to ranitidine impurities. highlights the necessity of chloride ions (e.g., NaCl) to accelerate nitrosation, a critical consideration in drug substance workflows .
  • Handling Requirements : N-Hydroxysuccinimide mandates stringent protocols due to its reactivity, whereas N-Hydroxyoctanamide has fewer reported hazards .

Applications :

  • 3-Hydroxybutanamide is primarily a research chemical, while N-Hydroxyoctanamide sees broader industrial use. Ranitidine-related nitroacetamides underscore the importance of impurity control in pharmaceuticals .

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